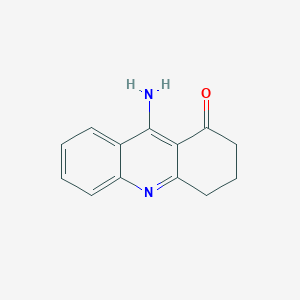
9-amino-3,4-dihydroacridin-1(2H)-one
Cat. No. B029792
Key on ui cas rn:
104675-26-5
M. Wt: 212.25 g/mol
InChI Key: JUSJJSHTMCPMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05053513
Procedure details


A solution of 9-amino-3,4-dihydro-1(2H)-acridinone hydrochloride (100 g) in water (800 mL) at 80°-85° C. is basified by the addition of 50% sodium hydroxide (33.8 g) until the pH of the solution is greater than 11. The resultant slurry of product free base is aged at 60° C. for 0.5 hour, filtered and dried in vacuo to give 85.4 g of 9-amino-3,4-dihydro-1(2H)-acridinone.
Name
9-amino-3,4-dihydro-1(2H)-acridinone hydrochloride
Quantity
100 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:4]2[C:9]([N:10]=[C:11]3[C:16]=1[C:15](=[O:17])[CH2:14][CH2:13][CH2:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.[OH-].[Na+]>O>[NH2:2][C:3]1[C:4]2[C:9]([N:10]=[C:11]3[C:16]=1[C:15](=[O:17])[CH2:14][CH2:13][CH2:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
9-amino-3,4-dihydro-1(2H)-acridinone hydrochloride
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC=1C2=CC=CC=C2N=C2CCCC(C12)=O
|
|
Name
|
|
|
Quantity
|
33.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C2=CC=CC=C2N=C2CCCC(C12)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 85.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
